N-(3-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea is a useful research compound. Its molecular formula is C16H15Cl3N2O and its molecular weight is 357.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.024996 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
The compound's derivatives have been synthesized for biological activity tests. Notably, certain derivatives showed promising results as plant growth regulators. This suggests potential agricultural applications, specifically in enhancing crop yields or managing plant growth for optimal agricultural outcomes (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Cytokinin Activity
Research into N-phenyl-N'-(4-pyridyl)urea derivatives, closely related to the target compound, demonstrated cytokinin activity, impacting plant growth and development. These findings highlight the compound's relevance in horticulture and agriculture for regulating plant physiology and improving crop production (Soshiro Takahashi, K. Shudo, T. Okamoto, Kumiko Yamada, & Y. Isogai, 1978).
Environmental Implications
An analytical method involving liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) was developed to detect similar polychlorinated phenyl urea pesticides, including triclocarban, in aquatic environments. This work underscores the environmental implications of such compounds, including their fate and behavior in water resources, and stresses the need for monitoring pollutants to safeguard water quality (R. Halden & Daniel H. Paull, 2004).
Chemical Synthesis and Applications
Further studies have explored the chemical synthesis of related urea derivatives, aiming at various applications, including the development of new materials or chemicals with enhanced properties. These synthetic approaches and methodologies contribute to a broader understanding of urea derivatives' chemical behavior and potential industrial applications (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-9-3-5-12(8-14(9)18)21-16(22)20-10(2)13-6-4-11(17)7-15(13)19/h3-8,10H,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQASPBCYCQTTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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